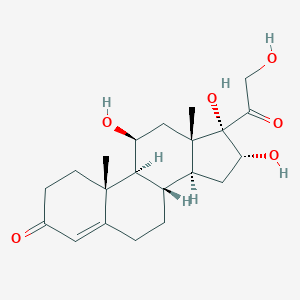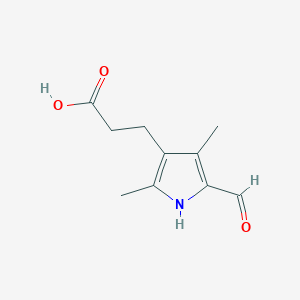
3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic Acid
Vue d'ensemble
Description
3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic Acid is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Alkaloids from Lycium chinense : Pyrrole alkaloids with bulky N‐alkyl side chains containing stereogenic centers, which are structurally similar to 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic Acid, were isolated from Lycium chinense. These compounds have potential significance in natural product chemistry and pharmacology (Youn et al., 2013).
Synthesis and Properties of Benzodipyrrinones : Research on the synthesis of benzodipyrrinone analogs, which are structurally related to this compound, indicated their potential in the study of hydrogen-bonded structures and their spectral properties (Boiadjiev & Lightner, 2003).
Antimicrobial Properties of Pyrrole Derivatives : A study focused on the synthesis of novel methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives, similar in structure to the target compound, revealed good antibacterial and antifungal activities, indicating its potential use in antimicrobial treatments (Hublikar et al., 2019).
Characterization of Pyrrole Alkaloids : New minor pyrrole alkaloids, structurally related to this compound, were isolated and characterized from Lycium chinense fruits, contributing to the understanding of natural pyrrole compounds (Youn et al., 2016).
Synthesis and Characterization of Salen-type Ligands : A study described the synthesis of salen-type ligands functionalized with pyrrole derivative pendant arms, using a compound structurally similar to this compound. These ligands have potential applications in coordination chemistry (Andrade et al., 2005).
Isocyanide-based Synthesis of Benzimidazo[1,2-a][1,4]diazepinones : The use of bifunctional formyl acids, similar to this compound, in the synthesis of benzimidazole-fused 1,4-diazepine-5-ones, indicates potential applications in medicinal chemistry (Ghandi et al., 2011).
Photooxidation Studies of Xanthobilirubic Acid : A study on the photooxidation of xanthobilirubic acid, which shares structural features with the compound , provides insights into the photochemical reactions of pyrrole compounds (Grunewald et al., 1976).
Orientations Futures
The future directions for research on “3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic Acid” and related compounds could involve further exploration of their synthesis, chemical reactivity, and biological activity. Given the diverse nature of activities exhibited by pyrrole derivatives, they could be potential sources of new therapeutic agents .
Propriétés
IUPAC Name |
3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-6-8(3-4-10(13)14)7(2)11-9(6)5-12/h5,11H,3-4H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUILENPFHDHTRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1CCC(=O)O)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363702 | |
| Record name | 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1133-96-6 | |
| Record name | 5-Formyl-2,4-dimethyl-1H-pyrrole-3-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1133-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrrole-3-propanoic acid, 5-formyl-2,4-dimethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
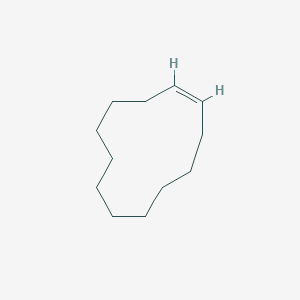

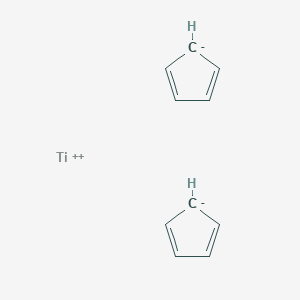



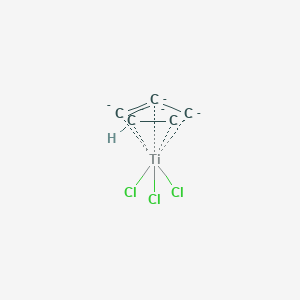



![5H-Dibenzo[b,e]azepine-6,11-dione](/img/structure/B74054.png)

